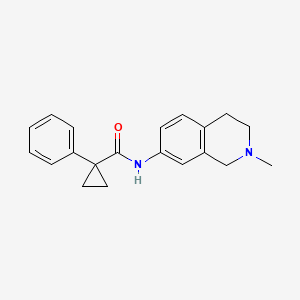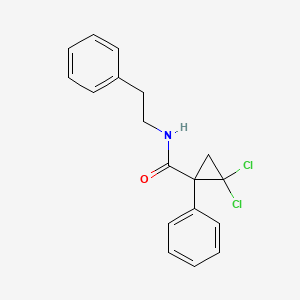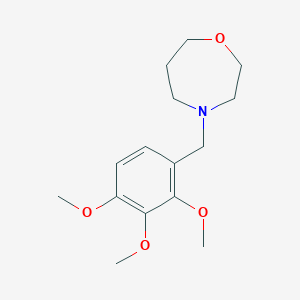
1-(2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine, also known as MNPA, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied extensively due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to inhibit the replication of viruses by interfering with the viral replication cycle. Additionally, it has been suggested that this compound may exert its antidepressant effects by modulating the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to inhibit the replication of viruses such as HIV and HCV. Furthermore, it has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity. However, this compound also has some limitations. It is not very soluble in water, which may limit its use in aqueous environments. Furthermore, this compound has not been extensively studied in vivo, which may limit its potential applications.
Direcciones Futuras
There are several future directions for 1-(2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine research. One potential direction is the development of new this compound derivatives with improved solubility and biological activity. Another potential direction is the study of this compound in vivo to further understand its mechanism of action and potential therapeutic applications. Furthermore, this compound could be used as a starting point for the development of new drugs for the treatment of cancer, viral infections, and depression.
Métodos De Síntesis
The synthesis of 1-(2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine involves the reaction of 1-(2-methoxybenzoyl)piperazine with 4-nitrobenzaldehyde in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, time, and catalyst concentration.
Aplicaciones Científicas De Investigación
1-(2-methoxybenzoyl)-4-(4-nitrophenyl)piperazine has been used extensively in scientific research due to its potential applications in various fields. It has been studied for its antitumor activity, antiviral activity, and antidepressant activity. This compound has also been used as a fluorescent probe for the detection of metal ions in biological samples. Furthermore, it has been used as a ligand for the development of new metal complexes.
Propiedades
IUPAC Name |
(2-methoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-25-17-5-3-2-4-16(17)18(22)20-12-10-19(11-13-20)14-6-8-15(9-7-14)21(23)24/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFFZHHWNRXFDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxybenzyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4965213.png)
![N-tricyclo[4.3.1.1~3,8~]undec-3-yl-2-thiophenecarboxamide](/img/structure/B4965219.png)

![1-[2-(4-chlorophenyl)ethyl]-N-(1H-indol-4-ylmethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B4965241.png)



![3-cyclopropyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4965280.png)
![N-[2-(diethylamino)ethyl]-3-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanamide](/img/structure/B4965288.png)


![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4965324.png)

